![molecular formula C8H8F3NO2 B1406674 2,4-Dimethoxy-6-(trifluoromethyl)pyridine CAS No. 1227588-22-8](/img/structure/B1406674.png)
2,4-Dimethoxy-6-(trifluoromethyl)pyridine
Overview
Description
2,4-Dimethoxy-6-(trifluoromethyl)pyridine is a heterocyclic compound with the following chemical formula: C8H8F3NO2 . It features a pyridine ring substituted with two methoxy groups (-OCH3) at positions 2 and 4, as well as a trifluoromethyl group (-CF3) at position 6 . The compound’s molecular weight is approximately 207.15 g/mol .
Synthesis Analysis
TFMP can be synthesized through various methods. One common approach involves the trifluoromethylation of 4-iodobenzene . Additionally, vapor-phase reactions have been employed to obtain key intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyridine ring with the aforementioned substituents. The trifluoromethyl group contributes to its unique physicochemical properties .
Chemical Reactions Analysis
TFMP participates in various chemical reactions, including transformations that exploit its functional groups. For instance, it can serve as an intermediate in the synthesis of other compounds. The simultaneous vapor-phase reaction has advantages, allowing the controlled introduction of chlorine atoms to the pyridine ring .
Physical And Chemical Properties Analysis
Mechanism of Action
The biological activities of TFMP derivatives are attributed to a combination of the fluorine atom’s unique properties and the pyridine moiety. These derivatives find applications in both agrochemicals and pharmaceuticals. Notably, fluazifop-butyl, a TFMP derivative, has been used for crop protection. Several pharmaceutical and veterinary products containing the TFMP moiety have also received market approval .
Safety and Hazards
Future Directions
: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more : Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine. Read more : ChemSpider. (n.d.). 2,4-Dimethoxy-6-(trifluoromethyl)pyridine. View structure
properties
IUPAC Name |
2,4-dimethoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-13-5-3-6(8(9,10)11)12-7(4-5)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCXZKAIAPAWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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